molecular formula C26H43NaO9 B121185 Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate CAS No. 116182-44-6

Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate

Cat. No.: B121185
CAS No.: 116182-44-6
M. Wt: 522.6 g/mol
InChI Key: XZMQVUOWANJXDT-WENNQWSDSA-M
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Description

Internalizing Arginylglycylaspartic acid (iRGD) is a nine-amino acid cyclic peptide with the sequence CRGDKGPDC. It was originally identified through in vivo screening of phage display libraries in tumor-bearing mice. Unlike standard Arginylglycylaspartic acid peptides, iRGD can home to tumor tissues and spread extensively into extravascular tumor tissue. This peptide has been the focus of research due to its ability to recognize integrin receptors on cancer cell surfaces and penetrate the extravascular space of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iRGD involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:

    Coupling: The amino acids are sequentially added to a solid resin support.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cyclization: The linear peptide is cyclized to form the cyclic structure of iRGD.

    Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of iRGD follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves:

    Automated SPPS: Using automated synthesizers to couple amino acids.

    Large-scale Cyclization: Employing optimized conditions for cyclization.

    Purification and Quality Control: Utilizing HPLC and mass spectrometry for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

iRGD primarily undergoes:

    Binding Reactions: Binds to integrin receptors on tumor endothelial cells.

    Proteolytic Cleavage: Cleavage by proteases to reveal the CendR motif.

Common Reagents and Conditions

    Integrin Binding: Requires the presence of integrin receptors (αVβ3 and αVβ5).

    Proteolytic Cleavage: Involves proteases that cleave the peptide to expose the CendR motif.

Major Products Formed

The major product formed from these reactions is the activated iRGD peptide with an exposed CendR motif, which facilitates tumor penetration.

Mechanism of Action

The mechanism of action of iRGD involves a three-step process:

Comparison with Similar Compounds

iRGD is unique compared to other Arginylglycylaspartic acid peptides due to its ability to penetrate tumor tissues extensively. Similar compounds include:

iRGD stands out due to its dual-targeting ability, making it a promising candidate for enhancing the delivery and efficacy of anticancer therapies.

Properties

IUPAC Name

sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O9.Na/c1-16(13-23(31)33-11-9-7-5-4-6-8-10-22(29)30)12-21-24(32)26-19(15-34-21)14-20(28)25(35-26)17(2)18(3)27;/h13,17-21,24-28,32H,4-12,14-15H2,1-3H3,(H,29,30);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24-,25+,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMQVUOWANJXDT-WENNQWSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2COC(C(C2O1)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](C[C@H]2CO[C@H]([C@@H]([C@@H]2O1)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)[C@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635388
Record name sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116182-44-6
Record name sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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